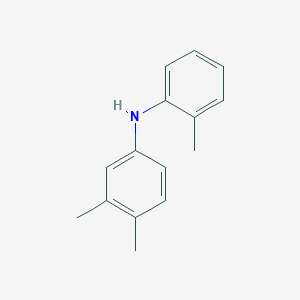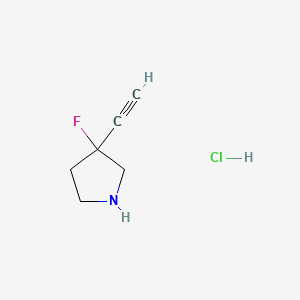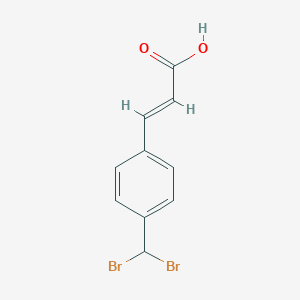
3-(4-(Dibromomethyl)phenyl)acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-(Dibromomethyl)phenyl)acrylic acid is an organic compound characterized by the presence of a dibromomethyl group attached to a phenyl ring, which is further connected to an acrylic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Dibromomethyl)phenyl)acrylic acid typically involves the bromination of 4-methylphenylacrylic acid. The reaction is carried out under controlled conditions using bromine as the brominating agent. The process involves the following steps:
Bromination: 4-methylphenylacrylic acid is treated with bromine in the presence of a suitable solvent, such as acetic acid, at a controlled temperature.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-(Dibromomethyl)phenyl)acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the dibromomethyl group to a methyl group or other reduced forms.
Substitution: The dibromomethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Methyl derivatives.
Substitution: Various substituted phenylacrylic acids.
Aplicaciones Científicas De Investigación
3-(4-(Dibromomethyl)phenyl)acrylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(4-(Dibromomethyl)phenyl)acrylic acid involves its interaction with specific molecular targets and pathways. The dibromomethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including inhibition of enzyme activity or disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Bromomethyl)phenylacrylic acid: Similar structure but with a single bromine atom.
3-(4-Chloromethyl)phenylacrylic acid: Contains a chloromethyl group instead of a dibromomethyl group.
3-(4-Methyl)phenylacrylic acid: Lacks the bromine atoms, having only a methyl group.
Uniqueness
3-(4-(Dibromomethyl)phenyl)acrylic acid is unique due to the presence of the dibromomethyl group, which imparts distinct chemical reactivity and potential biological activities compared to its analogs. The dibromomethyl group can participate in specific reactions that are not possible with other substituents, making this compound valuable for specialized applications.
Propiedades
Fórmula molecular |
C10H8Br2O2 |
|---|---|
Peso molecular |
319.98 g/mol |
Nombre IUPAC |
(E)-3-[4-(dibromomethyl)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C10H8Br2O2/c11-10(12)8-4-1-7(2-5-8)3-6-9(13)14/h1-6,10H,(H,13,14)/b6-3+ |
Clave InChI |
MBCDGYPCYLKFQJ-ZZXKWVIFSA-N |
SMILES isomérico |
C1=CC(=CC=C1/C=C/C(=O)O)C(Br)Br |
SMILES canónico |
C1=CC(=CC=C1C=CC(=O)O)C(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


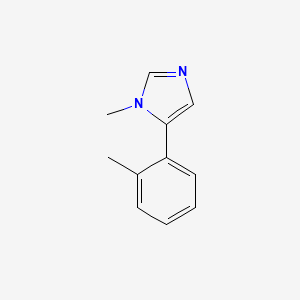
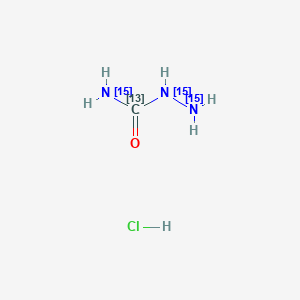

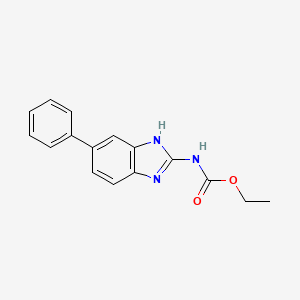

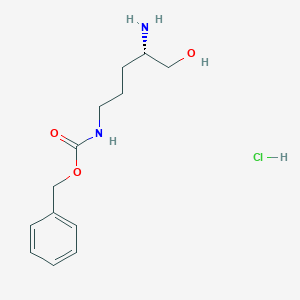
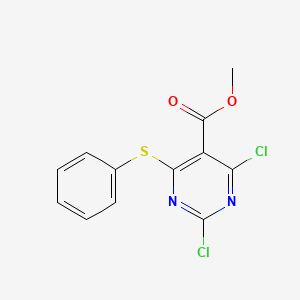
![(5R,7R)-4-Chloro-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-7-ol](/img/structure/B12935186.png)
![4H-[1,3]Thiazino[3,2-a]benzimidazole](/img/structure/B12935191.png)
![Ethyl (S)-5-(difluoromethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate](/img/structure/B12935199.png)

